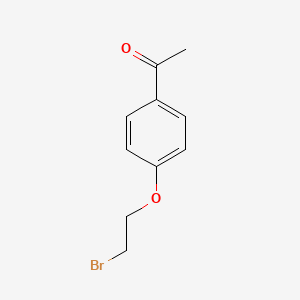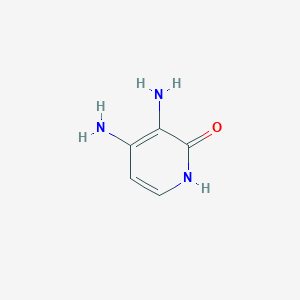
1-(4-(2-Bromoethoxy)phenyl)ethanone
Vue d'ensemble
Description
“1-(4-(2-Bromoethoxy)phenyl)ethanone” is a chemical compound with the molecular formula C10H11BrO2 . It has a molecular weight of 243.1 .
Synthesis Analysis
The synthesis of similar compounds involves the use of p-methyl acetophenone dissolved in dry acetonitrile. Under the protection of argon, N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are added. The mixture is then refluxed at 95°C for 8 hours under the protection of argon. After cooling to room temperature, the solvent is dried under reduced pressure. The residue is dissolved in methylene chloride, and the organic phase is washed successively with 2M aqueous hydrochloric acid, saturated aqueous sodium hydrogencarbonate, and saturated brine, then dried over anhydrous sodium sulfate and the solvent is dried under reduced pressure .Physical And Chemical Properties Analysis
“1-(4-(2-Bromoethoxy)phenyl)ethanone” has a molecular weight of 243.1 . Other physical and chemical properties such as boiling point, melting point, and solubility are not directly available from the search results.Applications De Recherche Scientifique
Synthesis of Derivatives and Ligands :
- Synthesis of novel thiazole, thiophene, thienopyridine, and thienopyrimidine derivatives containing tosyl moiety has been achieved through reactions involving similar compounds. Such derivatives exhibit potential in various chemical applications, including potential anticancer properties (Hessien, Kadah, & Marzouk, 2009).
- O-Aryloxime ether analogues were studied as ligands in palladium-catalyzed Suzuki–Miyaura coupling in water, highlighting their role in facilitating chemical reactions (Mondal & Bora, 2014).
Photoremovable Protecting Group for Carboxylic Acids :
- The compound has been used as a photoremovable protecting group for carboxylic acids, demonstrating its utility in the selective release of acids under specific conditions (Atemnkeng et al., 2003).
Chemical Synthesis Optimization :
- Improvement in the synthetic technology of similar compounds has been reported, showcasing advancements in the production efficiency and purity of related chemical entities (Yu-feng, 2013).
Crystal Structure and Analysis :
- The
Anti-inflammatory and Antimicrobial Activity :
- Certain phenyl dimer compounds, structurally related to 1-(4-(2-Bromoethoxy)phenyl)ethanone, have shown anti-inflammatory activities in vivo, highlighting their potential therapeutic applications (Singh et al., 2020).
- Synthesized derivatives have exhibited antimicrobial activity against various bacterial species, underlining the scope of these compounds in antimicrobial research (Dave et al., 2013).
Magnetic Properties and Cluster Science :
- Cobalt cubane clusters based on Schiff base ligands, which include structurally similar compounds, were explored for their magnetic properties and structural characteristics (Zhang et al., 2019).
Applications in Organic Chemistry :
- The compound and its analogues have been utilized in various organic synthesis reactions, such as the formation of pyrazoline compounds and thiazole derivatives, showcasing their versatility in organic chemistry (Hasan & Jaff, 2019); (Potikha et al., 2008).
Safety and Hazards
While specific safety and hazard information for “1-(4-(2-Bromoethoxy)phenyl)ethanone” is not directly available from the search results, general safety measures for handling similar organic compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Propriétés
IUPAC Name |
1-[4-(2-bromoethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-8(12)9-2-4-10(5-3-9)13-7-6-11/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRVRYBJTVILKOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634176 | |
| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Bromoethoxy)phenyl)ethanone | |
CAS RN |
55368-24-6 | |
| Record name | 1-[4-(2-Bromoethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














